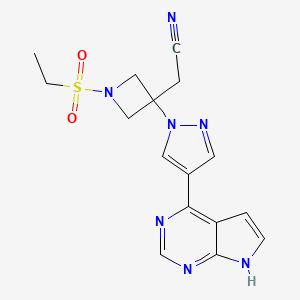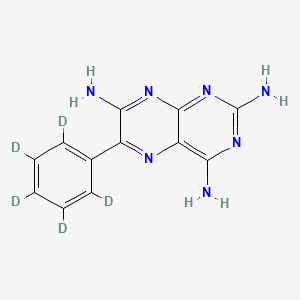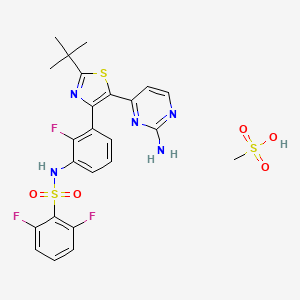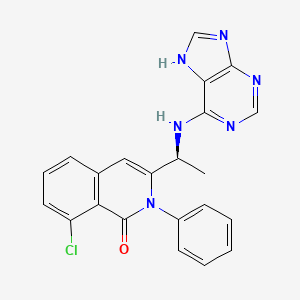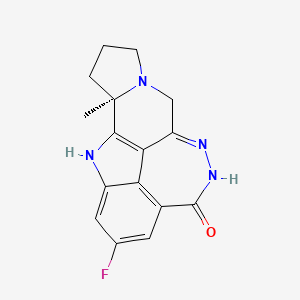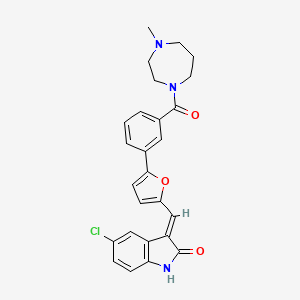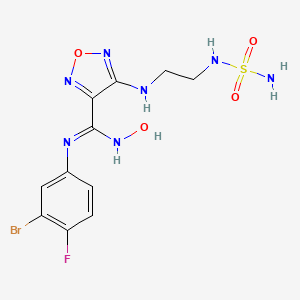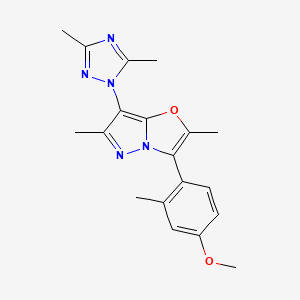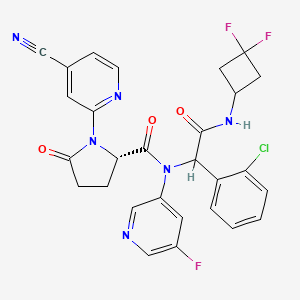
AG-120 (伊伏替尼)
描述
AG-120 is an orally available inhibitor of isocitrate dehydrogenase type 1 (IDH1), with potential antineoplastic activity. Upon administration, AG-120 specifically inhibits a mutated form of IDH1 in the cytoplasm, which inhibits the formation of the oncometabolite, 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH1-expressing tumor cells.
科学研究应用
肿瘤学:治疗IDH1突变癌症
AG-120 (伊伏替尼) 是一种针对具有IDH1突变的癌症的首创抑制剂。该药物在治疗一系列血液系统恶性肿瘤和实体瘤方面显示出前景,通过抑制突变的IDH1酶,导致肿瘤模型中致癌代谢产物2-HG水平降低 . 这种机制可以诱导原发性患者AML样本在体外分化,为急性髓系白血病(AML)患者提供一种新颖的治疗方法 .
胆管癌:提高总体生存率
在 III 期 ClarIDHy 试验中,伊伏替尼在携带 IDH1 突变的晚期胆管癌患者中表现出有效性。该试验旨在证明伊伏替尼与安慰剂相比可以提高总生存率。结果表明,伊伏替尼具有显著的生存获益,使其成为该特定患者群体的潜在标准治疗方案 .
代谢重编程:降低 2-HG 浓度
该化合物降低肿瘤中 2-HG 浓度 的能力是其应用的关键方面。2-HG 是一种代谢产物,由于 IDH1 突变,其在各种癌症类型中通常以升高的水平存在。通过降低 2-HG,伊伏替尼可以逆转支持肿瘤生长和存活的代谢重编程 .
临床试验:围手术期研究
伊伏替尼已参与围手术期研究,其中其效果在手术背景下进行监测。这些研究有助于了解该药物与手术干预结合使用时对肿瘤生物学和患者预后的影响 .
遗传研究:了解 IDH1 突变的影响
AG-120 也用于遗传研究,以了解 IDH1 突变的更广泛影响。通过研究伊伏替尼对 IDH1 突变癌症的影响,研究人员可以深入了解肿瘤发生中涉及的遗传途径以及未来治疗的潜在靶点 .
药理学:药物研发和优化
AG-120 的发现和研发代表了药理学领域的重大进步。该化合物是开发其他靶向疗法的模型,这些疗法可以抑制参与癌症和其他疾病的特定突变酶 .
诊断研究:生物标志物识别
涉及 AG-120 的研究包括努力识别预测药物反应的生物标志物。这可以带来更加个性化的医疗方法,其中治疗方法根据患者肿瘤的遗传特征进行定制 .
血液学:治疗血液疾病
除了实体瘤,伊伏替尼抑制 IDH1 突变酶的能力对治疗血液疾病具有重要意义。该药物诱导白血病母细胞分化的能力为 AML 和其他血液系统恶性肿瘤患者提供了一种潜在的治疗途径 .
作用机制
Target of Action
The primary target of Ivosidenib is the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme . This enzyme is often mutated and overexpressed in some cancers, leading to aberrant cell growth and proliferation .
Mode of Action
Ivosidenib inhibits the mIDH1 enzyme, blocking its enzymatic activity . This inhibition suppresses the abnormal production of the oncometabolite 2-hydroxyglutarate (2-HG), leading to clinical responses via differentiation of malignant cells .
Biochemical Pathways
The mIDH1 enzyme is involved in the citric acid cycle, a crucial metabolic pathway. Mutations in this enzyme lead to the accumulation of the oncometabolite 2-HG . 2-HG competitively inhibits α-KG-dependent dioxygenases, which participate in many cellular processes such as histone and DNA demethylation, and adaption to hypoxia . The inhibition of these processes leads to a block in normal cellular differentiation and oncogenic transformation .
Pharmacokinetics
Ivosidenib is rapidly absorbed and slowly eliminated, with a half-life of 72–138 hours . It exhibits dose- and time-dependent pharmacokinetics, with exposure increasing sub-proportionally to dose, and clearance increasing with increasing dose . The moderate/strong CYP3A4 inhibitors voriconazole, fluconazole, and posaconazole were associated with reductions in clearance, and hence increases in area under the plasma ivosidenib concentration-time curve .
Result of Action
The inhibition of mIDH1 by Ivosidenib and the subsequent decrease in 2-HG levels lead to the differentiation of malignant cells . This results in clinical responses in patients with cancers harboring an IDH1 mutation .
Action Environment
The efficacy of Ivosidenib can be influenced by various factors. For instance, concomitant use of certain medications, such as CYP3A4 inhibitors, can affect Ivosidenib’s pharmacokinetics .
生化分析
Biochemical Properties
AG-120 (Ivosidenib) specifically inhibits a mutated form of IDH1 in the cytoplasm, inhibiting the formation of the oncometabolite, 2-hydroxyglutarate (2-HG) . This results in the induction of cellular differentiation and an inhibition of cellular proliferation . The compound exhibits profound 2-HG lowering in tumor models .
Cellular Effects
AG-120 (Ivosidenib) has been shown to reduce 2-HG levels in plasma and tumor tissue in preclinical and clinical studies, and to induce differentiation of leukemic blasts in patients with acute myeloid leukemia . It exerts cell-type-dependent effects on leukemic cells, promoting delayed disease regression .
Molecular Mechanism
AG-120 (Ivosidenib) works by inhibiting the IDH1 mutant enzyme, which results in the reduction of the oncometabolite D-2-hydroxyglutarate (2-HG) . This oncometabolite competitively inhibits α-KG-dependent dioxygenases, which participate in many cellular processes such as histone and DNA demethylation, and adaption to hypoxia . The inhibition of these processes leads to a block in normal cellular differentiation and oncogenic transformation .
Temporal Effects in Laboratory Settings
The effects of AG-120 (Ivosidenib) have been observed over time in laboratory settings. The compound has been shown to increase cycling of rare leukemia stem cells and trigger transcriptional upregulation of the pyrimidine salvage pathway . Single-agent AG-120 treatment does not fully eradicate the disease .
Metabolic Pathways
AG-120 (Ivosidenib) is involved in the metabolic pathway of the isocitrate dehydrogenase 1 (IDH1) enzyme . It inhibits the mutant IDH1 enzyme, which results in the reduction of the oncometabolite D-2-hydroxyglutarate (2-HG) .
属性
IUPAC Name |
(2S)-N-[1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJZXSAJMHAVGX-XADRRFQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClF3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide (AG-120, Ivosidenib) in cancer cells?
A: (2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide selectively inhibits the mutated isocitrate dehydrogenase 1 (mIDH1) enzyme. [, ] These mutations are commonly found in specific cancers like gliomas and acute myeloid leukemia. [, ] The mutated enzyme acquires a new function, producing an oncometabolite called d-2-hydroxyglutarate (2-HG). [] By inhibiting mIDH1, AG-120 effectively reduces 2-HG levels in tumor cells. [, ] This reduction has been shown to restore cellular differentiation processes and hinder tumor growth. [, ]
Q2: How does AG-120's ability to lower 2-HG levels translate to clinical benefits in patients with cholangiocarcinoma?
A: In a subset of patients with IDH1-mutated cholangiocarcinoma, treatment with AG-120 has been observed to induce changes in tumor morphology and gene expression. [] Specifically, some tumors showed an increase in cholangiocellular growth patterns and a reduction in cytoplasm volume after 8-24 weeks of treatment. [] Additionally, RNA sequencing revealed a trend toward increased expression of liver-specific genes in samples with increased cholangiolar histology. [] These findings suggest that AG-120 may promote a more differentiated phenotype in some cholangiocarcinoma cells.
Q3: Beyond its primary target, are there other ways AG-120 impacts cancer cells?
A: Research suggests AG-120 might have a broader impact on cancer cell metabolism, particularly under nutrient-deprived conditions. [] It appears that in these environments, AG-120 can also inhibit the wild-type IDH1 enzyme. [] This inhibition seems to disrupt the cancer cells' ability to adapt to low nutrient availability, potentially limiting their growth and survival. []
Q4: Are there ongoing efforts to improve upon the properties of AG-120 as a therapeutic agent?
A: Yes, research continues to explore and optimize compounds targeting mIDH1. For instance, (+)-119 (NCATS-SM5637, NSC 791985), a potent pyrid-2-one mIDH1 inhibitor, has demonstrated superior tumor penetration and 2-HG reduction compared to AG-120 in preclinical models. [] This ongoing research highlights the commitment to developing even more effective treatments for mIDH1-driven cancers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)
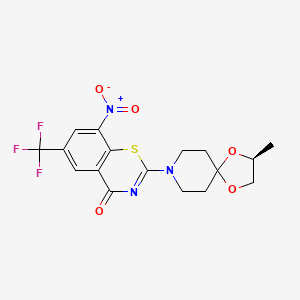
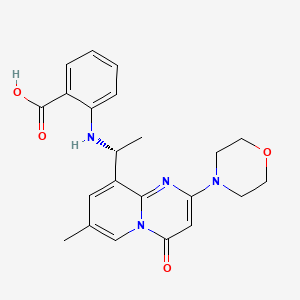
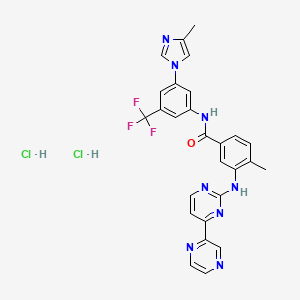
![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)
